tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
tert-Butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic tertiary amine derivative featuring a 3-azabicyclo[3.2.1]octane scaffold. This compound is distinguished by the presence of two fluorine atoms at the 8-position and a hydroxymethyl group at the 1-position, with a tert-butyl carbamate protecting the amine. The fluorination at the 8-position enhances lipophilicity and metabolic stability, while the hydroxymethyl group provides a handle for further functionalization.
Properties
IUPAC Name |
tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-6-9-4-5-12(7-16,8-17)13(9,14)15/h9,17H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAMMFIWBVNNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Estimated molecular weight based on structure.
Structural and Functional Differences
Fluorination Effects: The 8,8-difluoro substitution in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like the 1-hydroxymethyl derivative (CAS 1781376-36-0) . Fluorinated analogs are often prioritized in drug design for enhanced metabolic stability and membrane permeability.
Hydroxymethyl vs. Aminoethyl: The hydroxymethyl group at the 1-position (target compound) provides a site for oxidation or conjugation, whereas the 8-(2-aminoethyl) analog (CAS 1341038-78-5) offers a primary amine for amide bond formation or salt bridges in target binding .
Polarity and Hydrogen Bonding :
- The 3-oxo and 6-hydroxy groups in CAS 2166677-03-6 increase polarity, making it less suitable for blood-brain barrier penetration but useful in hydrophilic interactions .
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